XLogP3 Lipophilicity Profile
PubChem-computed XLogP3 values place 3-(4-fluorophenyl)oxetane-3-carboxylic acid (XLogP3 = 1.0) at a moderately low lipophilicity position that is incrementally higher than the unsubstituted 3-phenyl analog (XLogP3 = 0.9) and substantially lower than the 4-chlorophenyl analog (XLogP3 = 1.5). The isomeric 3-fluorophenyl variant shares the same XLogP3 of 1.0 but differs in the vector and electronic distribution of the fluorine atom [1]. For comparison, the parent oxetane-3-carboxylic acid lacking any aryl substituent has an XLogP3 of -0.6 [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 3-Phenyloxetane-3-carboxylic acid: XLogP3 = 0.9; 3-(4-Chlorophenyl)oxetane-3-carboxylic acid: XLogP3 = 1.5; 3-(3-Fluorophenyl)oxetane-3-carboxylic acid: XLogP3 = 1.0; Oxetane-3-carboxylic acid: XLogP3 = -0.6 |
| Quantified Difference | ΔXLogP3 = +0.1 vs. 3-phenyl; ΔXLogP3 = -0.5 vs. 4-chlorophenyl; ΔXLogP3 = 0 vs. 3-fluorophenyl (same lipophilicity, different regiochemistry); ΔXLogP3 = +1.6 vs. non-aryl oxetane-3-carboxylic acid |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a primary determinant of ADME properties; the 0.5-unit lower XLogP3 vs. the 4-chloro analog may translate to reduced hERG binding risk and lower metabolic clearance, while the 0.1-unit increment over the non-halogenated phenyl analog modestly improves membrane permeability.
- [1] PubChem CID 72214596 (target), CID 19847177 (3-phenyl), CID 19847182 (4-chloro), CID 72217145 (3-fluoro). XLogP3-AA values computed by XLogP3 3.0. View Source
- [2] PubChem CID 19847174. Oxetane-3-carboxylic acid. XLogP3-AA = -0.6, computed by XLogP3 3.0. View Source
